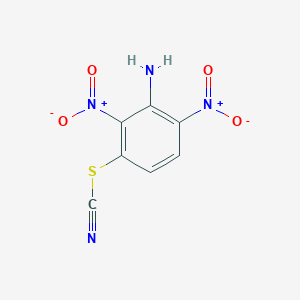
3-Amino-2,4-dinitrophenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,4-dinitrophenyl thiocyanate is an organic compound with the molecular formula C7H4N4O4S. It is characterized by the presence of amino, nitro, and thiocyanate functional groups attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical applications due to its unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dinitrophenyl thiocyanate typically involves the nitration of 3-aminophenyl thiocyanate. The process begins with the nitration of 3-aminophenyl thiocyanate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反应分析
Types of Reactions
3-Amino-2,4-dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,4-diaminophenyl thiocyanate.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学研究应用
3-Amino-2,4-dinitrophenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of various functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-2,4-dinitrophenyl thiocyanate involves its interaction with nucleophiles and electrophiles. The amino group can act as a nucleophile, participating in substitution reactions, while the nitro groups can undergo reduction or oxidation. The thiocyanate group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
3-Amino-2,4-dinitrophenol: Contains a hydroxyl group instead of the thiocyanate group, leading to different reactivity and applications.
3-Amino-2,4-dinitrobenzoic acid: Contains a carboxyl group, which significantly alters its chemical properties and applications.
Uniqueness
3-Amino-2,4-dinitrophenyl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which provide a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
63014-55-1 |
|---|---|
分子式 |
C7H4N4O4S |
分子量 |
240.20 g/mol |
IUPAC 名称 |
(3-amino-2,4-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H4N4O4S/c8-3-16-5-2-1-4(10(12)13)6(9)7(5)11(14)15/h1-2H,9H2 |
InChI 键 |
QFWSRDGRNGISRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


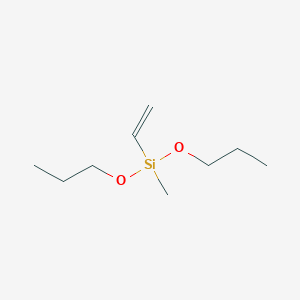
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
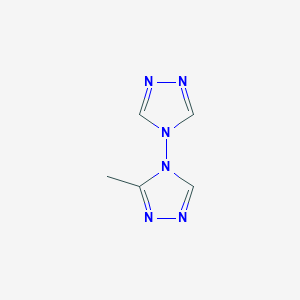

![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

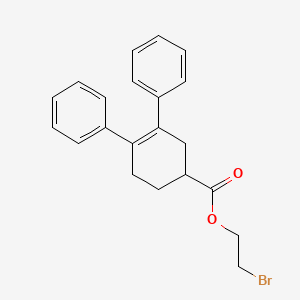
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
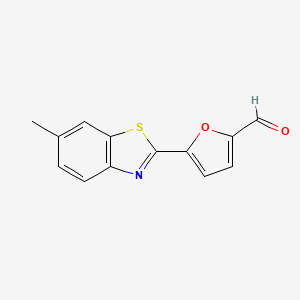
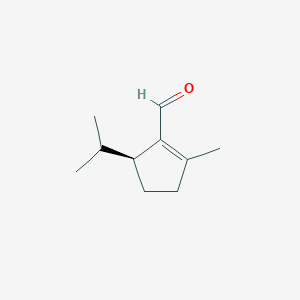
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
